4-Oxocyclohexanecarbonitrile

Description

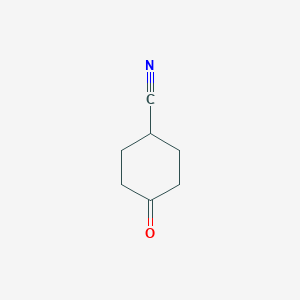

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQJGMBIABGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481722 | |

| Record name | 4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34916-10-4 | |

| Record name | 4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxocyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxocyclohexanecarbonitrile and Its Derivatives

Established Synthetic Routes to the Core Structure

Established methods for synthesizing the 4-oxocyclohexanecarbonitrile core primarily involve classical organic reactions such as base-catalyzed condensations, functional group interconversions, and oxidation reactions.

Base-Catalyzed Condensation Approaches

Base-catalyzed aldol (B89426) condensation reactions are a fundamental strategy for the formation of carbon-carbon bonds and the construction of cyclic systems. rsc.orgresearchgate.net In the context of this compound synthesis, these reactions can be employed to build the cyclohexanone (B45756) ring from acyclic precursors. The choice of base, whether homogeneous catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) or heterogeneous catalysts such as hydrotalcites and mixed oxides, plays a crucial role in reaction efficiency and selectivity. researchgate.netnih.gov While homogeneous catalysts are common, heterogeneous systems offer advantages in terms of catalyst recovery and reduction of wastewater. researchgate.net Acid-base bifunctional catalysts have also demonstrated significant catalytic effects in condensation reactions of cyclic ketones. mdpi.com

| Catalyst Type | Examples | Key Features |

| Homogeneous Base Catalysts | NaOH, KOH, Ca(OH)₂, Na₂CO₃ | Commonly used, effective for aldol condensation. researchgate.net |

| Heterogeneous Base Catalysts | Mg/Al mixed oxides, Hydrotalcites | Higher selectivity, easier catalyst recovery, cleaner process. researchgate.net |

| Acid-Base Bifunctional Catalysts | SO₃H-APG | Can exhibit excellent acid-base co-activation effects. mdpi.com |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.ukic.ac.uk This strategy is critical in the synthesis of this compound, where a precursor molecule containing a different functional group at the 4-position of the cyclohexane (B81311) ring is converted to the desired nitrile. Common transformations include the conversion of alcohols to alkyl halides, which can then be displaced by a cyanide nucleophile. fiveable.me For instance, a hydroxyl group can be converted to a good leaving group, such as a tosylate, which is subsequently substituted by a cyanide ion. The choice of reagents for these transformations is crucial to ensure high yields and avoid unwanted side reactions. imperial.ac.uk

A general synthetic route involves the hydrolysis of a ketal protecting group. For example, 1,4-dioxaspiro[4.5]decane-8-carbonitrile can be treated with an acid, such as hydrochloric acid in the presence of boric acid, to yield this compound. chemicalbook.com This reaction proceeds with high purity and yield. chemicalbook.com

Oxidation Methods

Oxidation reactions are fundamental in organic synthesis for introducing or modifying oxygen-containing functional groups. imperial.ac.uk In the synthesis of this compound, oxidation methods can be employed to convert a precursor, such as a cyclohexanol (B46403) derivative, into the target cyclohexanone. A variety of oxidizing agents can be utilized, ranging from chromium-based reagents like chromic acid (Jones' oxidation) to milder, more selective methods. imperial.ac.uk The choice of oxidant is critical to avoid over-oxidation or reaction with other functional groups present in the molecule. For industrial-scale synthesis of related cyclohexanones, oxidation of cyclohexane with air in the presence of transition metal catalysts is a common approach. researchgate.netmdpi.com Copper-mediated C-H oxidation has also emerged as a powerful method for the synthesis of complex oxidized cyclic molecules. nih.gov

Advanced and Stereoselective Synthesis

Modern synthetic chemistry increasingly focuses on the development of highly selective and efficient methods, including biocatalytic transformations, to produce chiral molecules.

Biocatalytic Transformations for Chiral Cyclohexanone Building Blocks

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of enantiomerically pure compounds. Enzymes, operating under mild conditions, can catalyze reactions with high chemo-, regio-, and stereoselectivity.

Enoate reductases (EREDs) are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, making them valuable tools for the synthesis of chiral molecules. While specific examples of ERED-catalyzed reductions directly leading to this compound are not detailed in the provided context, the application of this technology to create chiral cyclohexanone building blocks is a relevant advanced strategy. These chiral ketones can then be further functionalized to yield a variety of derivatives.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for the formation of cyclic compounds like the cyclohexanone ring of this compound. Reactions such as the Dieckmann condensation and the Thorpe-Ziegler reaction are classic examples of this approach.

The Thorpe-Ziegler reaction is particularly relevant as it involves the intramolecular cyclization of a dinitrile to form a β-enaminonitrile upon treatment with a strong base. A suitable acyclic precursor, such as a substituted hexane-1,6-dinitrile, can be synthesized and then subjected to cyclization. Subsequent hydrolysis of the resulting enamine yields the target this compound.

Another approach is the Dieckmann Condensation , which is the intramolecular version of the Claisen condensation. This method involves the cyclization of a diester to form a β-keto ester. For the synthesis of this compound, an appropriate cyano-substituted diester, such as diethyl 3-cyanoadipate, would be treated with a base like sodium ethoxide. This would generate a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to afford the final product.

Radical cyclizations also offer a pathway to cyclohexyl rings. For example, a stannyl radical-mediated cyclization of an appropriately configured oxime ether has been shown to produce aminocyclohexitol derivatives, demonstrating the formation of the six-membered ring via a C-C bond-forming radical cyclization. nih.gov

Deoxycyanation of 1,3-Dicarbonyl Compounds

The introduction of a cyano group onto a pre-existing ring can be achieved through the cyanation of 1,3-dicarbonyl compounds. While the term "deoxycyanation" often refers to the replacement of a hydroxyl group with a nitrile, in the context of dicarbonyls, it involves the direct α-cyanation of the active methylene group.

This transformation can be accomplished using an electrophilic cyanating agent. A common reagent for this purpose is p-toluenesulfonyl cyanide (TsCN). rsc.org The reaction proceeds by deprotonating the 1,3-dicarbonyl compound (e.g., cyclohexane-1,3-dione) with a mild base to form an enolate, which then acts as a nucleophile, attacking the electrophilic cyanide source. This method efficiently yields α-cyano-1,3-dicarbonyl compounds. rsc.org For the synthesis of this compound, this would be a step in a multi-stage synthesis where the resulting cyanated dicarbonyl would undergo further modifications.

Another method involves the reaction of 1,3-dicarbonyl dianions with bromoacetonitrile to produce 5-cyano-1,3-dioxoalkanes, demonstrating an alternative route for introducing a cyanoalkyl chain. researchgate.net

Ring Expansion Strategies

Ring expansion reactions provide a method for synthesizing cyclohexanone rings from more readily available cyclopentanone precursors. The Tiffeneau-Demjanov rearrangement is a classic example of such a strategy.

In a hypothetical application to synthesize this compound, one could start with a cyanomethyl-substituted cyclopentanol. Treatment of this alcohol with nitrous acid (generated in situ from sodium nitrite and an acid) would convert the amino group (derived from the nitrile) into a diazonium salt. This intermediate can then undergo rearrangement, where the migration of one of the ring carbons leads to the expansion of the five-membered ring to a six-membered ring, yielding this compound after tautomerization. The regioselectivity of the carbon migration is a key factor in this type of reaction. While there are reports of ring expansions of four-membered carbocycles to seven-membered oxacycles, the direct application to form the this compound scaffold is less commonly documented. nih.gov

Synthesis of Substituted this compound Derivatives

Synthesis of Aryl-Substituted Derivatives

The synthesis of derivatives bearing an aryl group at the 4-position is of significant interest. A robust method for constructing 4-aryl-4-cyanocyclohexanones involves a tandem Michael addition-cyclization sequence.

This approach often starts with an arylacetonitrile, which possesses an acidic α-hydrogen. nih.gov In the presence of a base, the arylacetonitrile forms a carbanion that can act as a nucleophile in a double Michael addition with an acrylate, such as methyl or ethyl acrylate. This addition forms a dicarboxylate intermediate which, upon treatment with a base (e.g., sodium ethoxide), undergoes an intramolecular Dieckmann-type cyclization to form a 4-aryl-4-cyano-3-oxocyclohexanecarboxylate. Subsequent hydrolysis and decarboxylation of the ester group afford the desired 4-aryl-4-oxocyclohexanecarbonitrile. This strategy has been successfully used in the synthesis of 4-amino-4-arylcyclohexanones, which are close structural analogs and key intermediates. nih.govnih.gov

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Vinyl acetate |

| p-Toluenesulfonyl cyanide |

| Cyclohexane-1,3-dione |

| Bromoacetonitrile |

| Arylacetonitrile |

| Methyl acrylate |

| Ethyl acrylate |

Synthesis of Halogenated Derivatives

The introduction of halogen atoms, particularly at the α-position to the carbonyl group, is a common strategy to create reactive intermediates for further synthetic transformations. A prevalent method for the α-bromination of ketones is the use of N-bromosuccinimide (NBS). While direct experimental data for the bromination of this compound is not extensively detailed in the cited literature, the general mechanism involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source.

The reaction of a ketone with NBS, often initiated by a radical initiator or light, can lead to the formation of α-bromoketones. The general procedure for the α-bromination of a cyclic ketone like cyclohexanone using NBS in an inert solvent such as carbon tetrachloride can be adapted for this compound. The reaction typically proceeds via a radical mechanism.

Table 1: General Conditions for α-Bromination of Cyclohexanones

| Reagent | Solvent | Conditions | Product Type |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Radical Initiator (e.g., AIBN), heat or light | α-Bromocyclohexanone |

It is important to note that the reaction may yield a mixture of mono- and di-brominated products, and the regioselectivity can be influenced by the reaction conditions. For this compound, the presence of the nitrile group might influence the electron density of the ring and the stability of the radical intermediates, potentially affecting the reaction outcome.

Synthesis of Heterocyclic-Substituted Derivatives

The ketone and nitrile functionalities in this compound serve as versatile handles for the construction of various heterocyclic rings, leading to fused or spirocyclic derivatives.

Gewald Reaction for the Synthesis of Thiophene Derivatives:

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. While a direct application on this compound is not explicitly detailed, the reaction is known to work with cyclic ketones. The general mechanism involves a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization.

Table 2: General Scheme of the Gewald Reaction with a Cyclic Ketone

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |

| Cyclic Ketone | α-Cyanoester | Sulfur (S₈) | Morpholine | Fused 2-Aminothiophene Derivative |

Bucherer-Bergs Reaction for the Synthesis of Spiro-Hydantoins:

The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones or cyanohydrins. This multicomponent reaction involves treating the carbonyl compound with potassium cyanide and ammonium carbonate. This reaction is particularly suitable for creating spiro-hydantoins from cyclic ketones like this compound. The resulting spiro-hydantoin would have the hydantoin ring attached at the 4-position of the cyclohexanone ring.

Table 3: General Conditions for the Bucherer-Bergs Reaction

| Reactant 1 | Reagents | Solvent | Product Type |

| Ketone | Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) | Ethanol/Water | Spiro-Hydantoin |

Synthesis of Fused Pyrimidines:

Fused pyrimidine derivatives can be synthesized from this compound through condensation reactions. For instance, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (which can be derived from cyclohexanone via a Gewald-type reaction) with various reagents can lead to the formation of thieno[2,3-d]pyrimidine systems. While the direct use of this compound is a variation, the underlying principle of using the ketone and nitrile functionalities for cyclization remains relevant.

Synthesis of Spiro-Oxindoles:

Multicomponent reactions are also employed for the synthesis of complex spiro-oxindoles. A common approach involves the reaction of an isatin derivative, an amino acid, and a suitable dipolarophile. In a potential application, this compound could act as or be converted into a suitable component for a [3+2] cycloaddition reaction to form a spiro-pyrrolidinyl oxindole derivative.

Reactivity and Chemical Transformations of 4 Oxocyclohexanecarbonitrile

Reactions Involving the Ketone Group

The ketone functionality in 4-oxocyclohexanecarbonitrile is a primary site for various chemical modifications, including reduction, oxidation, and condensation reactions.

Reduction Reactions

The ketone group can be readily reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). ecochem.com.cocommonorganicchemistry.com This reagent is a mild reducing agent that selectively reduces aldehydes and ketones. commonorganicchemistry.com The reduction of this compound with sodium borohydride yields 4-hydroxycyclohexanecarbonitrile. The reaction is typically carried out in a protic solvent like methanol or ethanol. commonorganicchemistry.com

Catalytic hydrogenation is another method for the reduction of the ketone. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, to achieve the conversion to the corresponding alcohol.

| Reagent | Product | Conditions |

| Sodium Borohydride (NaBH₄) | 4-Hydroxycyclohexanecarbonitrile | Methanol/Ethanol |

| Hydrogen (H₂) / Palladium (Pd) | 4-Hydroxycyclohexanecarbonitrile | Catalytic |

Oxidation Reactions

The Baeyer-Villiger oxidation is a notable reaction for cyclic ketones, converting them into lactones (cyclic esters). wikipedia.orgsigmaaldrich.com This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgnih.gov In the case of this compound, this oxidation would result in the insertion of an oxygen atom adjacent to the carbonyl carbon, yielding a seven-membered lactone ring. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

| Reagent | Product | Reaction Type |

| Peroxyacids (e.g., m-CPBA) | Caprolactone derivative | Baeyer-Villiger Oxidation |

| Hydrogen Peroxide / Lewis Acid | Caprolactone derivative | Baeyer-Villiger Oxidation |

Condensation Reactions

The ketone group of this compound can participate in various carbon-carbon bond-forming condensation reactions.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the ketone reacts with an active methylene compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com Active methylene compounds, such as malononitrile or ethyl cyanoacetate, are characterized by a CH₂ group flanked by two electron-withdrawing groups. wikipedia.org The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

The Wittig reaction provides a method to convert ketones into alkenes. wikipedia.orglumenlearning.com This reaction involves a triphenyl phosphonium ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org The ylide acts as a nucleophile, attacking the carbonyl carbon to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to an alkene and triphenylphosphine oxide. lumenlearning.comorganic-chemistry.org The geometry of the resulting alkene is influenced by the nature of the ylide. organic-chemistry.org

| Reaction | Reagent(s) | Product |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-unsaturated nitrile |

| Wittig Reaction | Phosphonium Ylide (Wittig Reagent) | Alkene |

Reactions Involving the Nitrile Group

The nitrile group in this compound possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack and hydrolysis.

Nucleophilic Addition Reactions

Grignard reagents, which are organomagnesium compounds (R-Mg-X), are potent nucleophiles that readily add to the carbon-nitrogen triple bond of nitriles. leah4sci.com The initial addition of the Grignard reagent to this compound forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. leah4sci.comlibretexts.org This reaction provides a pathway to synthesize ketones with a new carbon-carbon bond.

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-Mg-X) | Imine anion | Ketone |

Hydrolysis Reactions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comopenstax.org

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of steps including tautomerization, forms an amide intermediate. This amide is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Similar to the acidic pathway, the amide is subsequently hydrolyzed to a carboxylate salt, which upon acidification, yields the carboxylic acid. openstax.org

| Condition | Intermediate | Final Product |

| Acidic (e.g., H₃O⁺) | Amide | 4-Oxocyclohexanecarboxylic acid |

| Basic (e.g., OH⁻, then H₃O⁺) | Amide | 4-Oxocyclohexanecarboxylic acid |

Substitution Reactions to Form Amides or Other Derivatives

The nitrile functional group in this compound can be converted into an amide through partial hydrolysis. This transformation is a common route to primary amides and can be achieved under both acidic and basic conditions. However, controlling the reaction to stop at the amide stage without proceeding to the carboxylic acid requires careful selection of reaction conditions.

Basic hydrolysis, often under milder conditions, is typically employed for the selective conversion of nitriles to amides. organicchemistrytutor.comcommonorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate undergoes protonation to yield the amide. Vigorous conditions, such as high temperatures and prolonged reaction times, tend to favor the complete hydrolysis to the corresponding carboxylic acid. organicchemistrytutor.comchemistrysteps.com

A common method for achieving this transformation with high selectivity involves the use of an alkaline solution of hydrogen peroxide. commonorganicchemistry.com This method is known for its mildness and efficiency in hydrating nitriles to amides while minimizing the formation of the carboxylic acid byproduct.

Table 1: General Conditions for Nitrile Hydrolysis to Amides

| Reagent(s) | Solvent(s) | Conditions | Product |

|---|---|---|---|

| NaOH or KOH | Water, Ethanol | Mild heating | Primary Amide |

| H₂O₂ / NaOH | aq. Ethanol | Room Temp. or mild heating | Primary Amide |

While specific studies detailing the hydrolysis of this compound to 4-carbamoylcyclohexanone are not extensively documented in readily available literature, this conversion follows the well-established principles of nitrile hydrolysis. semanticscholar.orgchemistrysteps.com

Intermolecular Reactions and Derivative Formation

The ketone moiety of this compound is a key site for intermolecular reactions, enabling the formation of a diverse range of derivatives. These transformations often involve the generation of an enolate intermediate, which can then react with various electrophiles.

Palladium-Catalyzed Transformations

Palladium catalysis offers powerful methods for forming carbon-carbon bonds at the α-position of ketones. While literature specifically detailing the palladium-catalyzed reactions of this compound is limited, the reactivity of the cyclohexanone (B45756) core is well-documented and provides a strong basis for predicting its behavior.

One of the most significant transformations is the palladium-catalyzed α-arylation of ketones. This reaction typically involves the coupling of a ketone enolate with an aryl halide. nih.govrsc.org The general catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the ketone enolate and subsequent reductive elimination to yield the α-aryl ketone and regenerate the catalyst. nih.gov The choice of ligand is crucial for the success of these reactions, with bulky electron-rich phosphine ligands often being employed. acs.org

Table 2: Examples of Palladium-Catalyzed α-Arylation of Cyclohexanone Derivatives

| Ketone | Aryl Halide/Triflate | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | 4-tert-Butylbromobenzene | Pd₂(dba)₃ / Tol-BINAP | NaH | 83% | nih.gov |

| 2-Methylcyclohexanone | Phenyl triflate | Pd(dba)₂ / Difluorphos | NaHMDS | 95% | acs.org |

Another important palladium-catalyzed transformation is the Tsuji-Trost reaction, which involves the allylic alkylation of a nucleophile. wikipedia.orgorganic-chemistry.org The ketone enolate of this compound can act as a soft nucleophile, attacking a π-allylpalladium complex formed from an allylic substrate (like an allyl acetate or chloride). This reaction provides a powerful method for introducing an allyl group at the α-position of the cyclohexanone ring. orgsyn.orgnih.govpku.edu.cn

Reactions with Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile, metal-free oxidants that can mediate a variety of transformations at the α-position of ketones. wikipedia.orgorganic-chemistry.org These reagents are known for their mild reaction conditions and unique reactivity.

The α-oxidation of ketones is a common application of hypervalent iodine(III) reagents like iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (PhI(OAc)₂). wikipedia.orgnih.gov The reaction proceeds through the formation of an iodine(III) enolate intermediate. This electrophilic species can then be attacked by nucleophiles. For instance, in the presence of acetic acid, α-acetoxylation occurs, yielding an α-acetoxy ketone. nih.govfrontiersin.org This provides a direct route to α-functionalized cyclohexanones.

A binary system using a hypervalent iodine(III) reagent in conjunction with a Lewis acid like BF₃·OEt₂ has been shown to be effective for the diastereoselective α-acetoxylation of substituted cyclic ketones. frontiersin.org The Lewis acid activates both the hypervalent iodine reagent and the ketone, facilitating a smooth reaction. frontiersin.org The proposed mechanism involves an Sₙ2 substitution on an α-C-bound hypervalent iodine intermediate. nih.govfrontiersin.org

Table 3: Examples of Hypervalent Iodine-Mediated Reactions of Ketones

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | PhI(OAc)₂ / BF₃·OEt₂ | CH₂Cl₂ | α-Acetoxyketone | 91% | frontiersin.org |

| Acetophenone | PhI(OAc)₂ | MeOH | α-Hydroxyacetophenone dimethyl acetal (B89532) | 71% | wikipedia.org |

Cyclization Reactions Leading to Complex Architectures

The bifunctional nature of this compound makes it an excellent substrate for multicomponent reactions (MCRs) to construct complex molecular architectures, particularly spirocyclic systems. nih.gov Spirocycles, which contain a central atom shared by two rings, are important structural motifs in many natural products and pharmaceuticals. researchgate.net

The ketone functionality can participate in reactions that lead to the formation of a new ring fused at the C4 position. For example, Prins-type cyclization reactions involving a cyclic ketone, a homoallylic alcohol, and a sulfonic acid can generate spirocyclic tetrahydropyrans in good yields. nih.gov

Multicomponent reactions often provide a highly efficient and atom-economical pathway to complex structures in a single step. researchgate.netmdpi.com For instance, the reaction of cyclic ketones with other reagents in a one-pot synthesis can lead to the formation of diverse spiro-heterocyclic scaffolds. These reactions capitalize on the reactivity of the ketone carbonyl for initial condensation or addition, followed by subsequent intramolecular cyclization steps to build the spirocyclic framework. The synthesis of spiro[cyclohexanone-oxindoles] and other related structures has been achieved through such MCR strategies, highlighting the potential of this compound as a precursor for generating libraries of complex, drug-like molecules. nih.govresearchgate.net

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity and chemical environment of atoms within the 4-Oxocyclohexanecarbonitrile molecule.

¹H NMR Spectroscopy for Proton Environments

In ¹H NMR spectroscopy of this compound, the signals correspond to the different types of hydrogen atoms (protons) in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. Protons near electronegative groups, like the ketone and nitrile, are "deshielded" and appear at a higher chemical shift (further downfield).

The structure of this compound presents three distinct proton environments:

H-1: The single proton on the carbon bearing the nitrile group (C1).

H-2/H-6: The four protons on the carbons adjacent to the cyano-substituted carbon (C2 and C6). These are chemically equivalent due to the molecule's symmetry.

H-3/H-5: The four protons on the carbons adjacent to the carbonyl group (C3 and C5), which are also chemically equivalent.

The protons at the H-3/H-5 positions, being alpha to the electron-withdrawing carbonyl group, are expected to be the most deshielded and thus appear furthest downfield. The proton at H-1, being alpha to the nitrile group, would also be shifted downfield. The protons at H-2/H-6 would likely appear at the most upfield position. The integration of these signals would correspond to a 1:4:4 ratio, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (methine) | ~2.8 - 3.2 | Multiplet |

| H-2/H-6 (methylene) | ~1.9 - 2.3 | Multiplet |

| H-3/H-5 (methylene) | ~2.3 - 2.7 | Multiplet |

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. Based on the molecule's symmetry, four distinct carbon signals are expected.

C=O (C4): The carbonyl carbon is highly deshielded and appears significantly downfield, typically above 200 ppm.

C≡N: The carbon of the nitrile group appears in a characteristic region for cyano compounds.

C1: The carbon atom to which the nitrile group is attached.

C2/C6 & C3/C5: The two pairs of equivalent methylene carbons in the ring.

Research on various cyclohexanecarbonitriles has shown that the chemical shift of the nitrile carbon (C≡N) can be indicative of its stereochemistry. Studies have demonstrated that equatorially oriented nitrile groups tend to resonate at a lower field (higher ppm value) compared to their axial counterparts scispace.comnih.gov. For this compound, where the nitrile group can exist in either an axial or equatorial position due to chair-chair interconversion, the observed chemical shift would represent a weighted average, though the equatorial conformation is generally favored for a cyano group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | ~205 - 215 |

| C≡N | ~118 - 125 |

| C1 | ~30 - 40 |

| C2/C6 | ~25 - 35 |

| C3/C5 | ~35 - 45 |

Note: These are estimated values based on typical ranges for these functional groups. udel.edu

Advanced NMR Techniques for Structural Elucidation

While 1D NMR spectra provide fundamental information, 2D NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show correlations between the proton at C1 and its neighbors at C2/C6, and between the protons at C2/C6 and their neighbors at C3/C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H1, H2/H6, and H3/H5 to their corresponding carbon signals (C1, C2/C6, and C3/C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the protons at C3/C5 would show a correlation to the carbonyl carbon at C4, confirming their position alpha to the ketone.

These advanced methods are crucial for complex molecules, providing a detailed map of the molecular structure and confirming the assignments made from 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by two very characteristic absorption bands corresponding to its two functional groups.

C=O (Ketone) Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹. This is a classic indicator of a saturated cyclic ketone. masterorganicchemistry.com

C≡N (Nitrile) Stretch: A medium-intensity, sharp absorption band is expected around 2240-2260 cm⁻¹. The presence of a peak in this region is a strong confirmation of the nitrile functional group.

Additionally, the spectrum would show C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane (B81311) ring, typically appearing just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1700 - 1725 | Strong, Sharp |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. The molecular formula of this compound is C₇H₉NO, giving it a molecular weight of approximately 123.15 g/mol nih.govsigmaaldrich.com. In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M⁺˙), would be observed at an m/z of 123.

The fragmentation of the molecular ion provides clues to the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of fragments like C₂H₄ (28 Da) or C₂H₃CN (53 Da), leading to significant peaks in the spectrum.

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule (28 Da), leading to a peak at m/z 95 (M-28).

Ring Cleavage: The cyclohexane ring can undergo various fragmentation processes, leading to a complex pattern of smaller fragment ions.

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a research context, GC-MS would be used to analyze the purity of a this compound sample or to identify it within a reaction mixture chemicalbook.com.

The sample is first injected into the gas chromatograph, where it is vaporized and separated from other components based on boiling point and polarity as it passes through a capillary column. This compound would elute at a specific retention time under given chromatographic conditions. As it elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating the mass spectrum described above. This combination allows for both the separation and confident identification of the compound, even in complex mixtures.

UV-Vis Spectroscopy for Electronic Properties

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore (the part of the molecule that absorbs light) is the carbonyl group (C=O).

Theoretically, the UV-Vis spectrum of this compound would be expected to show a weak absorption band corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. This transition involves promoting a non-bonding electron (from an n orbital on the oxygen atom) to an anti-bonding π* orbital. For simple saturated ketones like cyclohexanone (B45756), this transition typically occurs in the region of 280-300 nm. The nitrile group (C≡N) does not typically absorb in the standard UV-Vis range (above 200 nm).

However, without experimental data, the exact absorption maximum (λmax) and the molar absorptivity (ε) for this compound remain undetermined. A data table for its electronic properties cannot be generated.

Table 4.4.1: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λmax) Range |

|---|---|---|

| Carbonyl (C=O) | n → π* | ~280-300 nm |

| Carbonyl (C=O) | π → π* | <200 nm |

| Nitrile (C≡N) | n → σ* | <200 nm |

Note: This table is based on theoretical values for analogous functional groups, not on experimental data for this compound.

X-ray Crystallography for Solid-State Structure

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Consequently, definitive data on its solid-state conformation, intermolecular interactions, and crystal packing are not available.

For most substituted cyclohexanes, the lowest energy conformation is the "chair" form, as it minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds).

In the absence of a crystal structure, it is presumed that this compound would also adopt a chair conformation. In this conformation, the nitrile substituent at the C1 position and the hydrogen at C1 can be in either an axial (pointing up/down) or equatorial (pointing to the side) position. The molecule undergoes a rapid "ring-flip" between two chair conformers at room temperature, which interconverts the axial and equatorial positions. The presence of the sp2-hybridized carbon of the carbonyl group at C4 would slightly flatten the ring in that region. A definitive analysis of puckering parameters and precise torsion angles, however, can only be derived from experimental crystallographic data, which is currently unavailable.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the polar carbonyl and nitrile groups would be expected to dominate the packing arrangement through dipole-dipole interactions.

It is also plausible that weak C–H···O and C–H···N hydrogen bonds could play a significant role in stabilizing the crystal lattice, where hydrogen atoms on the cyclohexane ring interact with the oxygen of the carbonyl group or the nitrogen of the nitrile group on neighboring molecules. Without crystallographic data, it is impossible to identify the specific intermolecular synthons, describe the packing motif (e.g., chains, sheets, or a 3D network), or provide quantitative data on interaction distances and angles.

Table 4.5.1: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Role |

|---|---|---|---|

| Dipole-Dipole | C=O, C≡N | C=O, C≡N | Primary packing force |

| Weak Hydrogen Bond | C–H (ring) | O (carbonyl) | Lattice stabilization |

| Weak Hydrogen Bond | C–H (ring) | N (nitrile) | Lattice stabilization |

Note: This table lists theoretically possible interactions. The actual interactions and their geometry are unknown without experimental data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. longdom.orgnih.gov DFT methods are widely used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules. scirp.orgresearchgate.net For 4-Oxocyclohexanecarbonitrile, DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to obtain a reliable ground-state geometry. irjweb.commdpi.com

These calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable structure of the molecule. A frequency analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net While specific DFT studies detailing the optimized geometry of this compound are not prevalent in publicly accessible literature, the methodology is well-established for similar organic molecules. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. sapub.org For a substituted cyclohexane (B81311) like this compound, the primary focus is the chair conformation, which is significantly more stable than boat or twist-boat forms. The key consideration is the orientation of the cyano group (-CN) and the effect of the keto group at the C4 position.

The cyano group can occupy either an axial or an equatorial position. Generally, placing a larger substituent in the equatorial position is energetically favorable to avoid steric strain from 1,3-diaxial interactions. sapub.org Computational energy minimization techniques, ranging from molecular mechanics to high-level ab initio and DFT methods, are used to calculate the potential energy of different conformers. nih.govbiomedres.us The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium. For monosubstituted cyclohexanes, the equatorial conformer is almost always the most stable. sapub.org

Table 1: Theoretical Conformational Energy Parameters This table is illustrative, based on general principles of conformational analysis, as specific computational data for this compound is not available in the cited literature.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Interactions | Predicted Stability |

|---|---|---|---|---|

| Chair-Equatorial | Cyano group is equatorial | 0.0 (Reference) | Minimal steric strain | Most Stable |

| Chair-Axial | Cyano group is axial | > 0.2 | 1,3-diaxial interactions with axial hydrogens | Less Stable |

Energy minimization algorithms systematically alter the geometry of the molecule to find the structure with the lowest potential energy, thus identifying the most stable conformation. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a valuable tool for predicting the reactivity of molecules and elucidating reaction mechanisms. rsc.orgmdpi.com By analyzing the electronic structure and energy surfaces, chemists can identify reactive sites and predict the feasibility of different reaction pathways. irjweb.comresearchgate.net

For this compound, key reactive sites include the carbonyl carbon, which is electrophilic, and the α-hydrogens, which are acidic and can be removed by a base to form an enolate. The nitrile group can also undergo various transformations. DFT calculations can be used to model the transition states of potential reactions, such as nucleophilic addition to the carbonyl group or alkylation at the α-position. researchgate.net The calculated activation energy for a transition state provides a quantitative measure of the reaction's kinetic feasibility. chemrxiv.org A lower activation barrier indicates a faster reaction. chemrxiv.org

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. arxiv.org Analysis of the electronic structure of this compound involves examining its molecular orbitals, electron density distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scirp.orgyoutube.com A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen and the nitrogen of the cyano group, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential (electron-poor) would be found around the carbonyl carbon, identifying it as a site for nucleophilic attack. scielo.org.mx

Table 2: Calculated Electronic Properties This table presents a conceptual framework for the electronic properties of this compound. Specific calculated values from literature are not available.

| Property | Description | Predicted Value/Characteristic for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Associated with lone pairs on oxygen and nitrogen atoms |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Associated with the π* antibonding orbital of the C=O group |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate gap, indicating a balance of stability and reactivity |

| Dipole Moment | Measure of molecular polarity | Non-zero, due to the polar C=O and C≡N groups |

| MEP Negative Regions | Electron-rich areas (nucleophilic sites) | Located on the carbonyl oxygen and nitrile nitrogen |

| MEP Positive Regions | Electron-poor areas (electrophilic sites) | Located on the carbonyl carbon |

These computational analyses collectively provide a detailed molecular-level understanding of this compound, guiding further experimental work on its synthesis and applications.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The unique structural framework of 4-Oxocyclohexanecarbonitrile, featuring a ketone and a nitrile group at positions 1 and 4 of a cyclohexane (B81311) ring, makes it an ideal precursor for the synthesis of complex organic molecules, particularly spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.

The ketone functionality can be readily converted into an oxime, which can then undergo a 1,3-dipolar cycloaddition reaction. This strategy allows for the construction of novel spirocyclic heterocyclic systems. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular diversification. This dual reactivity enables chemists to build complex, multi-ring systems from a relatively simple and commercially available starting material. The synthesis of structurally diverse spirocyclic heterocycles is a key area where this compound serves as a valuable precursor.

Building Block for Pharmaceutical Intermediates and Drug Candidates

In the pharmaceutical industry, this compound serves as a key building block for the synthesis of various pharmaceutical intermediates and potential drug candidates. Its cyclohexane core is a common scaffold in many biologically active molecules, and the ketone and nitrile functionalities offer convenient handles for elaboration into more complex structures that can interact with specific biological targets.

The conversion of the nitrile group to other functionalities or the modification of the ketone group allows for the introduction of various pharmacophores, leading to the generation of libraries of compounds for drug discovery screening. Its role as a versatile intermediate facilitates the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Development of PDE4 D Isoenzymes Inhibitors

A significant application of this compound is in the development of inhibitors for phosphodiesterase 4D (PDE4D). PDE4 is a family of enzymes that hydrolyze the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibitors have therapeutic potential in treating inflammatory diseases and neurological disorders. Specifically, this compound is utilized in the preparation of nicotinamide (B372718) derivatives that act as inhibitors of the PDE4D isoenzyme.

The synthesis typically involves the transformation of the ketone and nitrile groups of the this compound scaffold to incorporate the necessary structural features for binding to the active site of the PDE4D enzyme. The cyclohexane ring provides a rigid core for the precise orientation of functional groups required for potent and selective inhibition.

Table 1: Research Findings on PDE4D Inhibition

| Research Focus | Key Finding |

|---|---|

| Precursor Role | This compound is a key starting material for nicotinamide-based PDE4D inhibitors. |

| Target Enzyme | The synthesized compounds show inhibitory activity against the PDE4D isoenzyme. |

| Therapeutic Potential | PDE4D inhibitors are investigated for inflammatory and neurological conditions. |

Modulators of Biological Targets

Beyond its role in developing PDE4D inhibitors, this compound is also employed as a building block for modulators of other important biological targets. One notable application is its use as a precursor for the synthesis of niacin receptor agonists. The niacin receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G protein-coupled receptor that mediates the lipid-lowering effects of niacin.

In this context, this compound can be used as a replacement for anthranilic acid in certain synthetic routes to generate novel agonists of the HCA2 receptor. The cyclohexanecarbonitrile (B123593) moiety serves as a core scaffold onto which other functional groups are added to achieve the desired affinity and efficacy at the receptor. The development of new HCA2 agonists is aimed at achieving the therapeutic benefits of niacin with potentially fewer side effects.

Table 2: Applications in Modulating Biological Targets

| Biological Target | Role of this compound | Therapeutic Area |

|---|---|---|

| Niacin Receptor (HCA2) | Precursor for the synthesis of receptor agonists. | Dyslipidemia |

| PDE4D Isoenzyme | Building block for nicotinamide-based inhibitors. | Inflammatory Diseases, Neurology |

Role in Material Science Research

While direct applications of this compound in material science are not extensively documented in dedicated studies, its molecular structure suggests a potential role in this field, particularly in the design of liquid crystals. The key structural features of many liquid crystalline compounds are a rigid core, such as a cyclohexane or benzene (B151609) ring, and a polar group, often a nitrile (cyano) group.

The this compound molecule possesses both the cyclohexane ring and the polar cyano group, which are known to promote the formation of nematic and smectic liquid crystal phases. These phases are fundamental to the operation of liquid crystal displays (LCDs). Although more complex structures are typically used in commercial applications, the core motif of this compound makes it a relevant model compound and a potential building block for the synthesis of new liquid crystalline materials. Further research could explore the derivatization of its ketone group to create more elongated, rod-like molecules that are more likely to exhibit liquid crystalline behavior over a broad temperature range.

Future Research Directions and Emerging Trends

Catalytic Applications in Organic Transformations

The dual functionality of 4-Oxocyclohexanecarbonitrile makes it a prime candidate for a variety of catalytic transformations. Research is expected to target the selective reduction or functionalization of either the ketone or the nitrile group. For instance, the catalytic hydrogenation of the nitrile group could yield valuable aminomethylcyclohexanone derivatives, while reduction of the ketone would produce 4-cyanocyclohexanol.

Future investigations will likely draw from established methods for related molecules. Studies on the liquid-phase hydrogenation of nitriles such as benzonitrile (B105546) and adiponitrile (B1665535) have highlighted the efficacy of palladium and nickel-based catalysts. mdpi.comresearchgate.net Research on benzonitrile hydrogenation over a 5 wt% Pd/C catalyst shows a consecutive reaction sequence where the nitrile is first hydrogenated to an amine, which may then undergo further hydrogenolysis. researchgate.net Similarly, the selective hydrogenation of adiponitrile to 6-aminocapronitrile has been achieved using Ni/α-Al2O3 catalysts, with performance enhanced by promoters like K2O and La2O3. mdpi.com These findings suggest a clear path for developing selective hydrogenation protocols for this compound.

Table 1: Comparison of Catalytic Systems for Nitrile Hydrogenation

| Catalyst System | Substrate | Key Findings |

|---|---|---|

| 5 wt% Pd/C | Benzonitrile | Obeys first-order kinetics; proceeds via a consecutive reaction forming benzylamine, followed by hydrogenolysis to toluene. researchgate.net |

Development of Novel Catalytic Systems

A significant trend in chemical synthesis is the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. For this compound, this involves exploring catalysts that can selectively target one functional group in the presence of the other under mild conditions. Future work could involve the application of single-atom catalysts or precisely structured bimetallic nanoparticles to achieve chemoselectivity. The development of micro-flow technologies using packed-bed reactors, as demonstrated for the hydrogenation of other functionalized nitroarenes, presents another avenue for creating safer and more efficient processes. rsc.org

Asymmetric Catalysis

The synthesis of chiral molecules is a cornerstone of pharmaceutical development. The ketone group in this compound makes it a prochiral substrate, and its asymmetric reduction can yield enantiomerically enriched cis- and trans-4-cyanocyclohexanol isomers. These chiral building blocks are valuable for synthesizing complex bioactive molecules.

Research into the asymmetric reduction of structurally related cyclohexanones provides a blueprint for future work. For example, a two-step enzymatic asymmetric reduction has been successfully used to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with 94% enantiomeric excess. nih.govresearchgate.net This process uses an old yellow enzyme from Saccharomyces cerevisiae for the initial reduction and a levodione (B1250081) reductase for the second stereospecific reduction. nih.govresearchgate.net Such multi-enzyme systems demonstrate the potential for producing highly specific stereoisomers from cyclohexanone (B45756) precursors. nih.govresearchgate.net

Integration of Biocatalysis in Sustainable Synthesis

Biocatalysis is an emerging trend focused on using enzymes to perform chemical reactions under environmentally benign conditions. rsc.orgnih.gov This approach offers high selectivity and can often circumvent the need for protecting groups, aligning with the principles of green chemistry. nih.gov

For this compound, biocatalysis could be employed for the selective reduction of the ketone or hydrolysis of the nitrile. The successful one-pot synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione (B43130) using a combination of a keto reductase (KRED) and an amine transaminase (ATA) highlights a viable biocatalytic route for related substrates. d-nb.info In this cascade, the KRED first selectively reduces one ketone to a hydroxyl group, after which the ATA converts the remaining ketone to an amine. d-nb.info This strategy could be adapted to first asymmetrically reduce the ketone of this compound to a chiral alcohol, followed by enzymatic modification of the nitrile group. The use of recombinant enzymes, such as alcohol dehydrogenases (ADHs) from organisms like Saccharomyces cerevisiae or Rhodococcus ruber, offers a powerful toolkit for the targeted reduction of ketones to their corresponding alcohols. frontiersin.org

Exploration of Novel Derivatives with Enhanced Bioactivity

The functional groups of this compound serve as handles for the synthesis of a diverse range of derivatives with potential biological activity. The nitrile and ketone can be transformed into various heterocyclic systems known to possess pharmacological properties.

Future research could focus on using this compound as a scaffold to synthesize compounds analogous to known bioactive molecules. For example:

Anti-inflammatory Agents: Morpholinopyrimidine derivatives have been synthesized and evaluated as anti-inflammatory agents, showing potential inhibition of COX-2 and iNOS. nih.gov

Anticancer and Antibacterial Agents: Schiff base derivatives derived from 4-aminoantipyrine (B1666024) have demonstrated dose-dependent inhibition of tumor cell growth and antibacterial effects. mdpi.com Furthermore, hybrids incorporating a 1,3,4-oxadiazole (B1194373) ring have shown potent anti-cancer activity against several cell lines. mdpi.com

DPP4 Inhibitors: Pyrrolidine-2-carbonitrile derivatives have been designed as effective and selective dipeptidyl peptidase IV (DPP4) inhibitors for managing blood glucose levels. nih.gov

The synthesis of these or similar scaffolds could begin with the transformation of the ketone and nitrile groups of this compound into key intermediates like substituted pyrimidines or pyrrolidines.

Advanced Spectroscopic and Structural Elucidation Techniques

As novel derivatives of this compound are synthesized, their unambiguous structural characterization will be crucial. While standard 1D ¹H and ¹³C NMR spectroscopy provides basic structural information, advanced techniques will be necessary to determine complex stereochemistry and connectivity. uobasrah.edu.iqcompoundchem.comrsc.org

Future research will rely heavily on two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These methods are essential for assigning signals and elucidating the structure of complex reaction products, as demonstrated in the study of adducts from dibenzylidencyclohexanone. nih.gov For chiral derivatives, X-ray crystallography will be the definitive method for determining absolute stereochemistry. nih.gov Furthermore, computational methods like Density Functional Theory (DFT) are increasingly used alongside experimental data to predict NMR chemical shifts and understand conformational preferences, as shown in studies of chroman-4-one derivatives. mdpi.com

Q & A

Q. What are the common synthetic pathways for 4-oxocyclohexanecarbonitrile derivatives, and how do reaction conditions influence product purity?

this compound derivatives are typically synthesized via cyclization or condensation reactions. For example, 6-(4-Chloro-3-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (a derivative) is prepared by reacting precursors with reagents like hydrazine hydrate or 4-chloroaniline under reflux conditions . Key factors affecting purity include solvent choice (e.g., pyridine for acetyl chloride reactions), temperature control, and catalyst selection. Post-synthesis purification via column chromatography or recrystallization is critical to isolate derivatives with >95% purity.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar nitriles?

- NMR : The carbonyl group (4-oxo) appears as a distinct singlet near δ 200–210 ppm in NMR. The nitrile group (C≡N) shows a sharp peak at δ 115–125 ppm.

- IR : Strong absorbance bands at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) confirm the functional groups. Differentiation from analogs like cyclohexanecarbonitrile (lacking the 4-oxo group) relies on these spectral markers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods due to toxicity (Risk Code R23/24/25) and wear nitrile gloves, lab coats, and eye protection (Safety Code S36/37) .

- Storage : Store in airtight containers away from oxidizing agents. Refer to NIST safety guidelines for spill management and disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

The 4-oxo group activates the nitrile toward nucleophilic attack by increasing electrophilicity. Steric hindrance from substituents (e.g., aryl groups at the 3-position) slows reaction kinetics. For example, in derivatives like 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile, bulky phenyl groups reduce reactivity with amines but enhance regioselectivity in cycloadditions . Computational studies (DFT) can model charge distribution to predict reaction sites.

Q. What crystallographic data are available for this compound derivatives, and how do they inform conformational analysis?

X-ray diffraction studies of derivatives like 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile reveal monoclinic crystal systems (space group ) with bond angles critical for stability:

| Parameter | Value |

|---|---|

| C=O bond length | 1.21 Å |

| C≡N bond length | 1.15 Å |

| Dihedral angle (C3-C4) | 94.7° |

| These data highlight planarity distortion due to steric clashes, impacting solubility and reactivity . |

Q. How can contradictory data in literature regarding the biological activity of this compound derivatives be resolved?

Discrepancies in reported IC values (e.g., anticancer activity) often arise from assay variability (cell line specificity, incubation time). Standardized protocols (e.g., MTT assay with HepG2 cells) and dose-response curve validation are recommended. Meta-analyses comparing structural motifs (e.g., electron-withdrawing substituents) can identify trends masked in isolated studies .

Q. What computational methods are effective in predicting the tautomeric behavior of this compound in solution?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts keto-enol tautomerism. Solvent effects (PCM model) show polar solvents (e.g., DMSO) stabilize the keto form (ΔG ~2.3 kcal/mol), while nonpolar solvents favor enol tautomers. These predictions align with NMR solvent titration experiments .

Methodological Guidance

Q. How to design a kinetic study for the hydrolysis of this compound under varying pH conditions?

- Experimental Setup : Use UV-Vis spectroscopy to monitor nitrile hydrolysis (λ = 270 nm) in buffered solutions (pH 2–12).

- Data Analysis : Apply pseudo-first-order kinetics. Plot vs. [H] to determine acid-catalyzed vs. base-catalyzed pathways.

- Controls : Include cyclohexanecarbonitrile (lacking 4-oxo) to isolate electronic effects .

Q. What strategies optimize the regioselectivity of this compound in [2+2] cycloadditions?

- Lewis Acid Catalysis : Use ZnCl to coordinate the carbonyl oxygen, directing nucleophiles to the nitrile carbon.

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor endo transition states, enhancing regioselectivity by 30–40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.